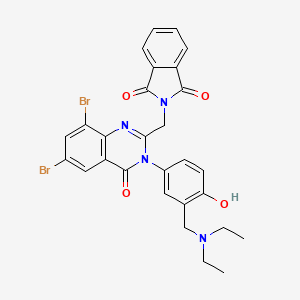
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoindole derivatives, brominated phenyl compounds, and quinazoline precursors. Common synthetic routes could involve:
Bromination: Introduction of bromine atoms into the phenyl ring.
Amidation: Formation of amide bonds between the isoindole and quinazoline units.
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Industrial Production Methods
Industrial production might involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions might target the quinazoline ring.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced quinazoline rings.
Substituted derivatives: Compounds with different functional groups replacing bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Drug Development: Possible lead compound for the development of new pharmaceuticals.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with DNA or proteins.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Polymer Production: Use in the synthesis of specialized polymers.
Dye Manufacturing: Potential application in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets such as:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
DNA/RNA: Intercalating into DNA or RNA strands, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures.
Quinazoline derivatives: Compounds with similar quinazoline rings.
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
This compound is unique due to its combination of isoindole, quinazoline, and phenyl groups, which might confer unique chemical and biological properties not found in simpler compounds.
Propiedades
Número CAS |
134700-36-0 |
|---|---|
Fórmula molecular |
C28H24Br2N4O4 |
Peso molecular |
640.3 g/mol |
Nombre IUPAC |
2-[[6,8-dibromo-3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24Br2N4O4/c1-3-32(4-2)14-16-11-18(9-10-23(16)35)34-24(31-25-21(28(34)38)12-17(29)13-22(25)30)15-33-26(36)19-7-5-6-8-20(19)27(33)37/h5-13,35H,3-4,14-15H2,1-2H3 |
Clave InChI |
HKAFICQFBNCPTH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4C(=O)C5=CC=CC=C5C4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


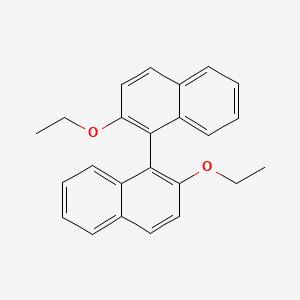
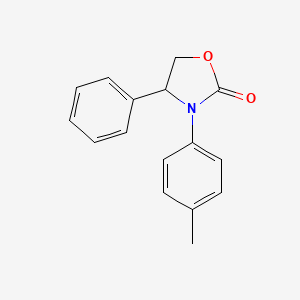
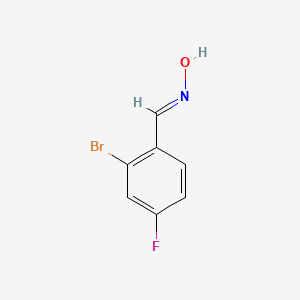
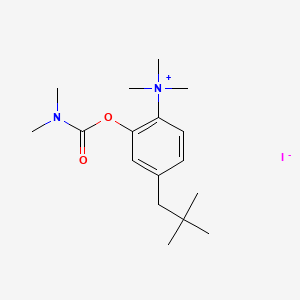
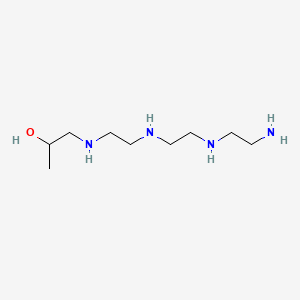
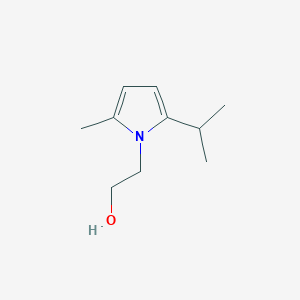
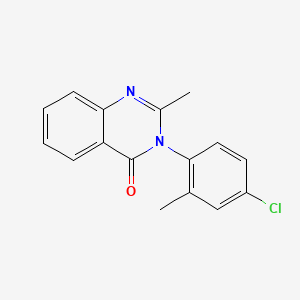


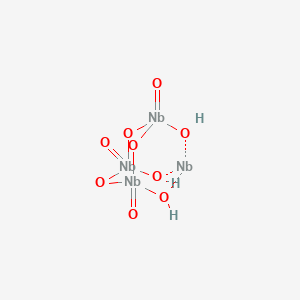
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
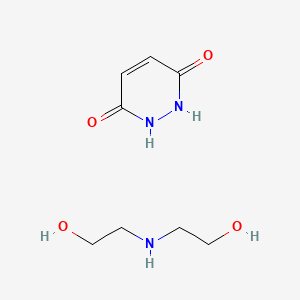
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)

